
Pyridin-3-yl dimethylcarbamate
Overview
Description
Pyridin-3-yl dimethylcarbamate, or PDC, is an organic compound with a wide range of uses in scientific research. It is commonly used in various lab experiments, as well as in the synthesis of other compounds. PDC is a white, crystalline solid with a melting point of 115-117°C and a boiling point of 256°C. It is soluble in water, alcohol, and ether. PDC has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol.
Scientific Research Applications
Gas Adsorption and CO2 Sequestration
- Pyridin-3-yl dimethylcarbamate, as part of zinc adeninate macrocycles, demonstrates unique gas sorption properties. These macrocycles self-assemble into porous crystalline materials, effective in selective gas adsorption and CO2 sequestration. Adjusting activation temperatures modulates pore sizes, influencing adsorption characteristics (An et al., 2009).
Herbicidal Activity
- Aryl(4-substituted pyridin-3-yl)methyl carbamates, related to this compound, show significant herbicidal activity. Their efficacy varies with structural modifications, and some analogs exhibit potent herbicidal effects without phytotoxicity to rice, suggesting potential in agricultural applications (Nakayama et al., 2012).
Corrosion Inhibition
- Compounds like 2-(3-methyl-1H-pyrazol-5-yl) pyridine, related to this compound, act as corrosion inhibitors for steel in acidic environments. These compounds effectively reduce corrosion rates, offering potential applications in material preservation and industrial maintenance (Bouklah et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
- Pyridin-3-yl based compounds are used in the construction of bipolar host materials for phosphorescent OLEDs. They exhibit high efficiencies and low roll-off in blue and green PhOLEDs, indicating their significance in the development of advanced display and lighting technologies (Li et al., 2016).
Photophysical Studies
- Pyridin-3-yl derivatives, such as 2-(1H-pyrazol-5-yl)pyridines, are subjects of photophysical studies. They exhibit multiple types of photoreactions including excited-state intramolecular and intermolecular proton transfers. Such studies contribute to the understanding of molecular dynamics and photochemical processes (Vetokhina et al., 2012).
Photoluminescent Materials for Security Applications
- Heteroleptic cationic Ir(III) complexes with pyridin-3-yl derivatives exhibit dual-emission photoluminescence, useful in data security protection. Their color-tunable emissions and mechanoluminescence properties make them suitable for developing smart luminescent materials (Song et al., 2016).
Mechanism of Action
Target of Action
The primary target of Pyridin-3-yl dimethylcarbamate is the enzyme obtusifoliol 14α-methyl demethylase P450 . This enzyme plays a crucial role in the conversion of obtusifoliol to phytosterols in plants .
Mode of Action
This compound acts as an inhibitor of the enzyme obtusifoliol 14α-methyl demethylase P450 . By inhibiting this enzyme, the compound disrupts the normal conversion of obtusifoliol to phytosterols, which are essential components of plant cell membranes .
Biochemical Pathways
The inhibition of obtusifoliol 14α-methyl demethylase P450 by this compound affects the biosynthesis of phytosterols . Phytosterols are crucial for maintaining the integrity and fluidity of plant cell membranes. Therefore, the inhibition of their production can lead to detrimental effects on plant growth and development .
Result of Action
The inhibition of obtusifoliol 14α-methyl demethylase P450 by this compound leads to a deficiency in phytosterols . This deficiency can disrupt the integrity and fluidity of plant cell membranes, leading to detrimental effects on plant growth and development .
properties
IUPAC Name |
pyridin-3-yl N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZELUFSMNDBCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199535 | |
| Record name | Norpyridostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51581-32-9 | |
| Record name | Norpyridostigmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51581-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norpyridostigmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51581-32-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norpyridostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridyl dimethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORPYRIDOSTIGMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49I1A7125L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Pyridin-3-yl dimethylcarbamate in pharmaceutical analysis?
A1: this compound, also known as Impurity A (IMP A), is a significant compound in the pharmaceutical analysis of Pyridostigmine Bromide (PR). [] It's identified as a related substance to PR, meaning it's present in the drug substance or finished product, potentially impacting its quality, safety, and efficacy. Specifically, IMP A is considered a major inactive metabolite of PR and is also known to be its alkaline-induced degradation product. [] This makes its detection and quantification crucial for ensuring the quality and stability of PR formulations.
Q2: How is this compound analyzed alongside Pyridostigmine Bromide and its other impurities?
A2: A green, accurate, and specific high-performance thin-layer chromatographic (HPTLC) method has been developed to simultaneously quantify PR, IMP A, and another related substance, Impurity B (3-hydroxy-N-methylpyridinium bromide). [] This method utilizes silica gel HPTLC F254 plates as a stationary phase and an environmentally friendly mixture of acetone:acetic acid (80:20, v/v) as the developing system. [] The separated bands are then scanned at 260 nm for quantification. [] This method is compliant with International Conference on Harmonization (ICH) guidelines and allows for the efficient analysis of PR and its related substances in pure form, tablets, and even spiked human plasma. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




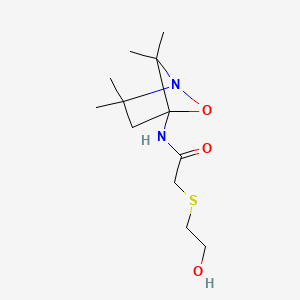

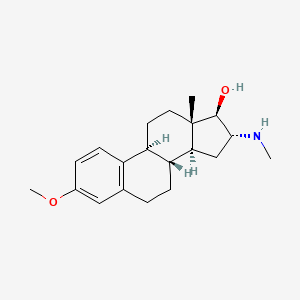
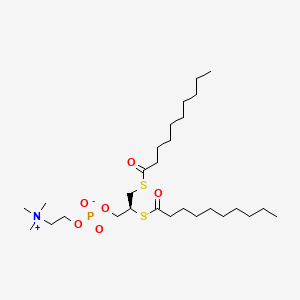

![2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1207702.png)
![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)
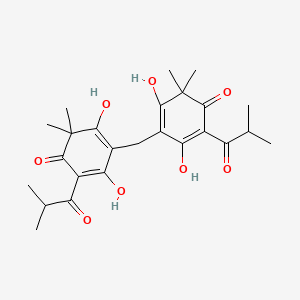
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B1207707.png)
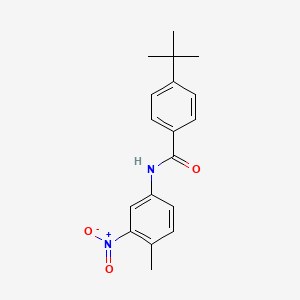
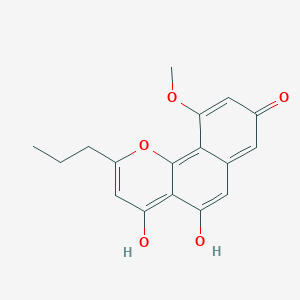
![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)
![4-(2-fluorophenyl)-5-(2-furanylmethyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207714.png)